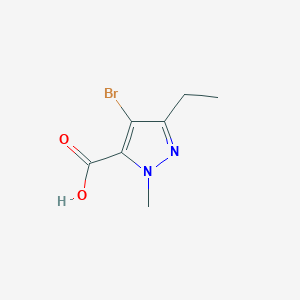

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRWNRZQORQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564101 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-48-4 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, pyrazole-based scaffolds represent a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents due to their versatile biological activities.[1][2][3][4] The compound 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a representative member of this class, incorporating a substituted pyrazole core that is of significant interest to researchers. Accurate and unambiguous structural characterization is paramount for advancing such molecules through the development pipeline, from synthesis validation to metabolic profiling.

Mass spectrometry stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind strategic experimental choices, from sample preparation to the selection of ionization techniques and the prediction of fragmentation patterns. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to develop robust, self-validating analytical protocols for this and structurally related compounds.

Section 1: Foundational Physicochemical Properties and the Diagnostic Isotopic Signature

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's properties. The molecular structure and elemental composition dictate the molecule's behavior within the mass spectrometer.

The most telling feature of this compound is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any ion containing this bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units and having nearly identical intensities.[5] This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | PubChem[6] |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[6] |

| Average Molecular Weight | 233.06 g/mol | PubChem[6] |

| Monoisotopic Mass | 231.98474 Da | PubChem[6] |

| Key Isotopic Feature | Presence of a 1:1 M/M+2 isotopic pattern due to ⁷⁹Br/⁸¹Br | General MS Principle[5] |

Section 2: Strategic Sample Preparation for Mass Spectrometry

The quality of mass spectrometry data is inextricably linked to the quality of the sample preparation. The primary objective is to introduce the analyte into the ion source in a suitable solvent system, free from contaminants that can interfere with ionization—a phenomenon known as ion suppression. Non-volatile salts (e.g., NaCl, phosphates) and buffers are particularly detrimental as they can crystallize in the source, suppress the analyte signal, and lead to significant instrument downtime.[7][8]

Expertise in Action: Why Volatile Systems are Critical

The choice of solvents and additives is not arbitrary. We select volatile systems that will readily evaporate in the high-temperature, high-vacuum environment of the mass spectrometer interface. Reagents like formic acid or ammonium bicarbonate serve a dual purpose: they aid in ionization and are completely removed as gases, leaving only the analyte ions of interest.[7][9] This ensures a clean source and a stable signal, which are hallmarks of a trustworthy and reproducible method.

Protocol: Sample Preparation for LC-ESI-MS Analysis

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water. This solvent mixture is effective for a broad range of polarities.

-

Vortex thoroughly for 30 seconds to ensure complete dissolution.

-

-

Working Solution Preparation (10 µg/mL):

-

Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial.

-

Add 990 µL of the mobile phase solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to the vial.

-

Cap the vial and vortex briefly to mix.

-

-

Final Filtration/Centrifugation:

-

Centrifuge the final working solution at 10,000 x g for 5 minutes to pellet any particulates.[8] This step is crucial to prevent clogging of the delicate LC and ESI components.

-

Carefully transfer the supernatant to a new, clean autosampler vial for analysis.

-

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massspec.unm.edu [massspec.unm.edu]

- 8. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Discovery and history of novel pyrazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Carboxylic Acids

Abstract

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. When functionalized with a carboxylic acid, this scaffold transforms into a versatile pharmacophore with a rich history of yielding therapeutically significant agents. This technical guide provides an in-depth exploration of the discovery and evolution of novel pyrazole carboxylic acids for researchers, scientists, and drug development professionals. We will traverse the historical milestones, from foundational synthetic discoveries to the contemporary strategies driving their application in drug design. The narrative emphasizes the causality behind experimental choices, the structure-activity relationships (SAR) that guide optimization, and the self-validating nature of robust synthetic protocols, offering a field-proven perspective on this critical class of compounds.

A Historical Perspective: From Knorr's Discovery to a Privileged Scaffold

The journey of the pyrazole nucleus began in 1883 with Ludwig Knorr's pioneering synthesis, which involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[1] This seminal work, now famously known as the Knorr Pyrazole Synthesis , unlocked a new realm of heterocyclic chemistry and laid the groundwork for what would become a century-spanning exploration of pyrazole's therapeutic potential.[1][2]

Initially, the focus was on the pyrazole core itself. However, as the principles of medicinal chemistry evolved, the strategic importance of appended functional groups became evident. The introduction of a carboxylic acid moiety proved to be a pivotal development. This group not only serves as a critical hydrogen bond donor and acceptor for target engagement but also enhances aqueous solubility and provides a synthetic handle for creating diverse libraries of amides, esters, and other derivatives.

The early 20th century saw the emergence of pyrazole-based drugs like Antipyrine, a non-steroidal anti-inflammatory drug (NSAID), which, while not a carboxylic acid itself, highlighted the pharmacological viability of the pyrazole core.[3] This success catalyzed further investigation, leading to the deliberate design and synthesis of pyrazole carboxylic acids and their derivatives as targeted therapeutic agents. Today, the pyrazole motif is present in over 40 FDA-approved drugs, a testament to its status as a "privileged scaffold" in drug discovery.[3]

Core Synthetic Methodologies: Building the Pyrazole Carboxylic Acid Framework

The construction of the pyrazole carboxylic acid scaffold relies on a set of robust and adaptable synthetic strategies. The choice of method is dictated by the desired substitution pattern, scalability, and the nature of the available starting materials.

The Knorr Pyrazole Synthesis: The Foundational Approach

The Knorr synthesis remains a highly reliable and widely used method for preparing pyrazoles. The reaction condenses a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound. The mechanism proceeds via an acid-catalyzed pathway, initiating with the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[2][4]

Generalized Knorr Synthesis Workflow

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

-

Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate may be added to liberate the free hydrazine.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl).

-

Reaction Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

The Pechmann Pyrazole Synthesis

An alternative classical route is the Pechmann synthesis, which utilizes the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[6][7] When a diazoacetic ester is used, this method provides a direct route to pyrazole carboxylic acid esters.[6]

Modern Synthetic Innovations

While classical methods are effective, modern organic synthesis prioritizes efficiency, atom economy, and procedural simplicity. This has led to the development of innovative "one-pot" procedures. One such method involves the synthesis of pyrazoles directly from (hetero)arenes and carboxylic acids.[8] This approach proceeds through the successive formation of ketone and β-diketone intermediates, which then undergo in-situ heterocyclization with hydrazine.[8] Such strategies streamline the synthetic process, reducing purification steps and improving overall yield.

Derivatization and Lead Optimization: The Role of the Carboxylic Acid

A core strength of the pyrazole carboxylic acid scaffold is its utility as a versatile intermediate for generating large compound libraries for biological screening. The carboxylic acid can be readily converted into a more reactive acid chloride, which serves as a gateway to a wide array of derivatives.[9]

Functionalization Workflow from Pyrazole Carboxylic Acid

Caption: Derivatization of Pyrazole Carboxylic Acid.

Experimental Protocol: General Procedure for Amide Synthesis from Pyrazole Carboxylic Acid

-

Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution). Remove excess reagent and solvent under vacuum to yield the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in a dry aprotic solvent (e.g., DCM, THF). Cool the solution in an ice bath.

-

Amine Addition: Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.[9]

Applications in Drug Discovery: Mechanism, SAR, and Clinical Success

The pyrazole carboxylic acid scaffold is a recurring motif in compounds targeting a diverse range of biological entities, including enzymes, receptors, and ion channels.[10] Its success stems from its unique physicochemical properties. The pyrazole ring can act as a bioisostere for a phenyl ring, improving properties like solubility and metabolic stability, while its nitrogen atoms can serve as key hydrogen bond donors and acceptors.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies consistently reveal the importance of the carboxylic acid's position on the pyrazole ring. For instance, in a series of ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity, highlighting the critical role of its spatial orientation for target binding.[11] The pyrazole nitrogens are also crucial; their removal or positional change can lead to a complete loss of activity, often because they are involved in chelating metal ions within an enzyme's active site.[11]

Case Studies in Lead Discovery

-

Dengue Virus (DENV) Protease Inhibitors: Researchers discovered a novel class of DENV NS2B-NS3 protease inhibitors based on a pyrazole-3-carboxylic acid scaffold.[12] This discovery was significant as it eliminated a highly hydrophobic phenylglycine moiety from previous lead compounds, thereby improving the overall drug-likeness. Subsequent SAR studies led to inhibitors with potent antiviral activity (EC₅₀ values down to 4.1 μM) and favorable pharmacokinetic profiles.[12]

-

Hao2 Enzyme Inhibitors: Through library screening, pyrazole carboxylic acids were identified as hits against long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[13] Lead optimization of these initial hits resulted in the discovery of potent and selective inhibitors, demonstrating the scaffold's utility in developing pharmacological tools to probe biological pathways.[13]

Marketed Drugs and Clinical Significance

The versatility of the pyrazole core is evident in the number of FDA-approved drugs that contain this moiety. These drugs span a wide range of therapeutic areas, from inflammation to oncology and cardiovascular disease.

| Drug Name | Target | Therapeutic Area | FDA Approval Year (Representative) |

| Celecoxib | COX-2 | Anti-inflammatory, Analgesic | 1998 |

| Sildenafil | PDE5 | Erectile Dysfunction, PAH | 1998 |

| Apixaban | Factor Xa | Anticoagulant | 2012 |

| Niraparib | PARP-1/2 | Oncology (Ovarian Cancer) | 2017 |

| Darolutamide | Androgen Receptor | Oncology (Prostate Cancer) | 2019 |

| Berotralstat | Plasma Kallikrein | Hereditary Angioedema | 2020 |

| Vericiguat | Soluble Guanylate Cyclase | Cardiology (Heart Failure) | 2021 |

Table based on information from multiple sources.[3][14][15][16]

Future Directions and Conclusion

The story of pyrazole carboxylic acids is one of continuous innovation. Future research will likely focus on several key areas:

-

Novel Synthetic Routes: Development of more sustainable and efficient synthetic methods, including C-H activation and flow chemistry techniques.[17]

-

New Biological Targets: Application of pyrazole carboxylic acid libraries to novel and challenging biological targets.

-

Computational Design: Increased use of computational chemistry and machine learning to predict binding affinities and guide the rational design of next-generation inhibitors.

References

-

Mert, S., Kasımoğulları, R., İça, T., Çolak, F., Altun, A., & Ok, S. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]

- Un, T., & Yu, J. (Year unavailable). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source unavailable.

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

-

(2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

-

(Year unavailable). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

(Year unavailable). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

-

(Year unavailable). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

-

(Year unavailable). Pechmann Pyrazole Synthesis. Merck Index. [Link]

- (Year unavailable). Method for preparing pyrazolecarboxylic acid and derivatives.

-

(2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

(2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]

-

(2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

(Year unavailable). Pechmann pyrazole synthesis. ResearchGate. [Link]

-

(Year unavailable). FDA approved pyrazole containing anti‐inflammatory drugs (I‐V)... ResearchGate. [Link]

-

(Year unavailable). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

(Year unavailable). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. [Link]

-

(Year unavailable). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

(2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

(Year unavailable). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

(Year unavailable). Some FDA approved drugs based on the pyrazole ring. ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. jetir.org [jetir.org]

- 6. Pechmann Pyrazole Synthesis [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the Comprehensive Antimicrobial and Cytotoxicity Screening of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

An Application Guide for Researchers

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the in vitro antimicrobial screening of a specific novel compound, 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

This document is designed for researchers in microbiology, medicinal chemistry, and drug development. It details the logical workflow from initial qualitative assessments to quantitative determination of antimicrobial potency and preliminary safety profiling. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5] We will cover compound preparation, primary and secondary antimicrobial screening, determination of bactericidal versus bacteriostatic mechanisms, and a foundational cytotoxicity assessment.

Introduction: The Rationale for Screening Pyrazole Derivatives

Pyrazole scaffolds are privileged structures in medicinal chemistry due to their diverse biological activities.[2][6] Their structural features, including the stable aromatic ring and multiple sites for substitution, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Numerous studies have reported that pyrazole derivatives can exert antimicrobial effects through various mechanisms, including the potential inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cell wall synthesis.[2][7] The specific compound, this compound, combines the pyrazole core with a halogen (bromo) and a carboxylic acid moiety, both of which can influence its biological activity and physicochemical properties. This protocol provides the framework to systematically evaluate its potential as a new antimicrobial lead.

Comprehensive Screening Workflow

A structured, multi-stage screening process is essential to efficiently evaluate a novel compound. This workflow ensures that resources are focused on compounds with genuine promise, moving from broad initial tests to more specific and quantitative assays. The process begins with assessing basic activity, quantifies that activity, determines the nature of the inhibition (static vs. cidal), and concludes with a preliminary safety assessment.

Caption: High-level workflow for screening novel antimicrobial compounds.

Phase 1: Compound & Culture Preparation

Handling of this compound

Rationale: The physicochemical properties of the test compound dictate its handling. Due to the heterocyclic aromatic structure and carboxylic acid group, this compound is expected to have poor aqueous solubility. Therefore, a sterile, aprotic organic solvent is required to create a stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice as it is miscible with aqueous culture media and has low toxicity at the final concentrations used in these assays.

Protocol:

-

Purity Assessment: Before starting, ensure the compound's purity is >95% using methods like NMR or LC-MS. Impurities can confound results.

-

Stock Solution Preparation:

-

Accurately weigh 10 mg of the compound in a sterile microcentrifuge tube under aseptic conditions.

-

Add sterile, cell culture-grade DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

Selection and Preparation of Microbial Inoculum

Rationale: To assess the spectrum of activity, a panel of clinically relevant and taxonomically diverse microorganisms should be used. This panel must include Gram-positive and Gram-negative bacteria, and ideally, a yeast species to check for antifungal activity. The preparation of a standardized inoculum is the most critical step for ensuring the reproducibility of susceptibility tests.[8] The 0.5 McFarland turbidity standard is used to normalize the bacterial density to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]

Recommended Test Panel:

| Microorganism | ATCC No. | Gram Stain | Relevance |

|---|---|---|---|

| Staphylococcus aureus | 25923 | Gram-positive | Common cause of skin and systemic infections |

| Bacillus subtilis | 6635 | Gram-positive | Spore-forming, environmental bacterium |

| Escherichia coli | 25922 | Gram-negative | Common cause of gastrointestinal and urinary tract infections |

| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, often drug-resistant |

| Candida albicans | 10231 | N/A (Yeast) | Common fungal pathogen |

Inoculum Preparation Protocol:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[10]

-

Suspend the colonies in a tube containing 3-5 mL of sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

-

Vortex the suspension to create a smooth, homogenous mixture.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[9] This standardized suspension is now ready for use in the subsequent assays.

Phase 2: Antimicrobial Efficacy Testing

Primary Screening: Agar Disk Diffusion

Rationale: The disk diffusion method is a simple, qualitative preliminary test to quickly determine if the compound has any inhibitory activity against the test microorganisms.[11] The compound diffuses from a saturated paper disk into the agar, creating a concentration gradient.[12] An observable zone of inhibition around the disk indicates that the compound can inhibit microbial growth.

Protocol:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized microbial suspension. This is often done by swabbing in three directions, rotating the plate 60° each time.[13]

-

Allow the plate to dry for 5-10 minutes.

-

Aseptically place sterile, 6 mm paper disks onto the agar surface.

-

Pipette 10 µL of the 10 mg/mL compound stock solution onto a disk (100 µ g/disk ).

-

Prepare control disks:

-

Positive Control: A disk with a known antibiotic (e.g., Gentamicin 10 µg).

-

Negative Control: A disk with 10 µL of sterile DMSO to ensure the solvent has no activity.

-

-

Incubate the plates at 37°C for 18-24 hours (25-30°C for C. albicans).

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters. A zone of inhibition significantly larger than the negative control suggests antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][14][15] This quantitative result allows for direct comparison of potency against different organisms. This protocol is based on CLSI and EUCAST guidelines.[4][16][17]

Protocol:

-

Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12 of a 96-well U-bottom microtiter plate. Add 100 µL of MHB to column 11 for the sterility control.

-

Compound Dilution:

-

Add 100 µL of the compound stock solution to column 1. To achieve a starting test concentration of 256 µg/mL, this initial solution must be prepared by diluting the 10 mg/mL DMSO stock. For example, create a 512 µg/mL intermediate solution in MHB.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

-

-

Inoculum Addition: Dilute the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9] Add 50 µL of this diluted inoculum to wells in columns 1 through 10 and column 12 (Growth Control). Do not add inoculum to column 11 (Sterility Control).

-

Controls:

-

Columns 1-10: Test compound + Inoculum.

-

Column 11: Sterility Control (MHB only). Should remain clear.

-

Column 12: Growth Control (Inoculum + MHB). Should become turbid.

-

A positive control antibiotic (e.g., Ciprofloxacin) should be run on a separate plate or row.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration well in which no visible turbidity (growth) is observed.

Sources

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. EUCAST: EUCAST - Home [eucast.org]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apec.org [apec.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chainnetwork.org [chainnetwork.org]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. mdpi.com [mdpi.com]

- 17. EUCAST: Clinical Breakpoint Tables [eucast.org]

Application Notes and Protocols: Versatile Functionalization of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Strategic Importance of a Polysubstituted Pyrazole Core

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] The specific molecule, 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, represents a highly valuable and strategically functionalized building block. Its polysubstituted nature, featuring a reactive carboxylic acid group, a versatile bromine atom for cross-coupling reactions, and distinct alkyl groups influencing solubility and steric interactions, makes it an ideal starting material for the synthesis of a wide array of complex molecules.[3]

This comprehensive guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group in this compound. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers in drug discovery and chemical synthesis to efficiently generate diverse libraries of novel compounds.

Core Functionalization Pathways of the Carboxylic Acid Group

The carboxylic acid moiety at the C5 position of the pyrazole ring is a prime handle for a variety of chemical transformations. The primary pathways for its functionalization, which will be discussed in detail, include:

-

Amide Bond Formation: Coupling with a diverse range of amines to generate pyrazole-5-carboxamides, a common motif in bioactive molecules.

-

Esterification: Reaction with various alcohols to produce pyrazole-5-carboxylates, which can modulate physicochemical properties or serve as prodrugs.

-

Reduction to Primary Alcohol: Transformation of the carboxylic acid to a hydroxymethyl group, opening avenues for further synthetic modifications.

-

Conversion to Acyl Halides and Subsequent Reactions: Activation of the carboxylic acid to a more reactive acyl chloride, a versatile intermediate for various nucleophilic acyl substitution reactions, including the Curtius rearrangement for the synthesis of amines.

The choice of the appropriate functionalization strategy depends on the desired final compound and the compatibility of the reagents with the other functional groups on the pyrazole ring, particularly the bromo substituent.

Figure 1: Key functionalization pathways originating from the carboxylic acid group of the title compound.

Section 1: Amide Bond Formation - Crafting Bioactive Scaffolds

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting pyrazole-5-carboxamides are prevalent in a variety of biologically active compounds.[4][5] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid.[6]

Causality Behind Experimental Choices

The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions (e.g., temperature, solvent). For simple, unhindered amines, carbodiimide-based coupling agents are often sufficient. For more challenging couplings involving hindered or electron-deficient amines, more potent activating agents like HATU or HOBt/EDC are recommended to achieve high yields and minimize side reactions. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acidic byproducts and drive the reaction to completion.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a general and reliable method for the synthesis of pyrazole-5-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine of choice (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF | Good solvent for a wide range of substrates and reagents. |

| Coupling Reagents | EDC/HOBt | Efficiently activates the carboxylic acid and minimizes racemization if chiral amines are used. |

| Base | DIPEA | A non-nucleophilic base to neutralize acidic byproducts without competing with the amine nucleophile. |

| Temperature | Room Temperature | Mild conditions suitable for most substrates. |

| Work-up | Aqueous wash | Removes water-soluble byproducts and unreacted reagents. |

Section 2: Esterification - Modulating Physicochemical Properties

Esterification of the pyrazole-5-carboxylic acid can be achieved through several methods, with the Fischer-Speier esterification being a classic and straightforward approach for simple alcohols.[7][8] This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[8]

Mechanistic Insight

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of excess alcohol or the removal of water as it is formed drives the equilibrium towards the product.

Protocol 2: Fischer-Speier Esterification

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Materials:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol) (large excess, used as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Suspend this compound (1.0 equivalent) in the alcohol of choice.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in DCM and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography if necessary.

For more complex or acid-sensitive alcohols, alternative esterification methods such as using DCC and a catalytic amount of DMAP, or converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol, are recommended.[9]

Section 3: Reduction to a Primary Alcohol - A Gateway to Further Derivatization

Reduction of the carboxylic acid to a primary alcohol provides a versatile intermediate for further synthetic transformations, such as etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.[10][11]

Rationale for Reagent Selection

Carboxylic acids are generally resistant to reduction by milder reducing agents like sodium borohydride. LiAlH4 is a powerful hydride donor capable of reducing the carboxylate intermediate formed upon deprotonation of the carboxylic acid.[10] The reaction must be carried out under anhydrous conditions as LiAlH4 reacts violently with water.

Protocol 3: Reduction using Lithium Aluminum Hydride

Safety Precaution: LiAlH4 is a highly reactive and flammable solid that reacts violently with water and protic solvents. Handle with extreme care in a fume hood under an inert atmosphere.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4) (2.0-3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

1 M aqueous sodium hydroxide solution

-

Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, suspend LiAlH4 (2.0-3.0 equivalents) in anhydrous THF in a three-neck flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 1 M aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

-

Alternatively, the reaction can be quenched by the slow addition of saturated aqueous Rochelle's salt solution and stirring vigorously until the gray precipitate turns into a white, filterable solid.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography.

Figure 2: Workflow for the reduction of the carboxylic acid to a primary alcohol.

Section 4: Conversion to Acyl Chloride and Curtius Rearrangement

Conversion of the carboxylic acid to a more reactive acyl chloride opens up a plethora of synthetic possibilities. Acyl chlorides are key intermediates for the synthesis of esters and amides under mild conditions, and for reactions like the Friedel-Crafts acylation. Furthermore, they are precursors for the Curtius rearrangement, a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[12][13][14]

Protocol 4a: Acyl Chloride Formation

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) are commonly used reagents for this transformation.[15][16][17] Oxalyl chloride with a catalytic amount of DMF is often preferred due to the formation of volatile byproducts.

Materials:

-

This compound

-

Oxalyl chloride (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (1 drop)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add one drop of anhydrous DMF.

-

Slowly add oxalyl chloride (1.5 equivalents) at room temperature. Gas evolution (CO2, CO, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol 4b: Curtius Rearrangement to a Primary Amine

The Curtius rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[12][13] The isocyanate can then be hydrolyzed to the primary amine.

Materials:

-

Crude 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 4a)

-

Sodium azide (NaN3) (1.5 equivalents)

-

Acetone and water

-

Toluene

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Acyl Azide Formation: Dissolve the crude acyl chloride in acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution. Stir vigorously at 0 °C for 1 hour.

-

Work-up for Acyl Azide: Dilute the reaction mixture with cold water and extract the acyl azide with toluene. Caution: Acyl azides can be explosive and should be handled with care and not isolated in a pure form.

-

Rearrangement and Hydrolysis: Heat the toluene solution of the acyl azide to reflux. The rearrangement to the isocyanate is usually accompanied by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

-

Cool the reaction mixture and add aqueous hydrochloric acid. Heat the biphasic mixture to reflux to hydrolyze the isocyanate (or any formed carbamate/urea) to the primary amine.

-

After cooling, separate the layers. Basify the aqueous layer with sodium hydroxide solution until pH > 10.

-

Extract the amine with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by an appropriate method.

Section 5: Leveraging the Bromo-Substituent: Cross-Coupling Reactions

While this guide focuses on the functionalization of the carboxylic acid group, it is important to note that the bromine atom at the C4 position is a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[18][19][20] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, further expanding the chemical space accessible from this versatile starting material. The carboxylic acid can be protected as an ester prior to the cross-coupling reaction to avoid potential interference.[21]

Conclusion

This compound is a highly versatile building block for the synthesis of diverse and complex molecules. The protocols detailed in this guide provide robust and adaptable methods for the functionalization of its carboxylic acid group, enabling the generation of amides, esters, alcohols, and amines. By leveraging the reactivity of both the carboxylic acid and the bromo-substituent, researchers can efficiently explore a vast chemical space in their pursuit of novel therapeutic agents and advanced materials.

References

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

-

NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Taylor & Francis Online. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Available from: [Link]

-

Chemistry Steps. Carboxylic Acids to Alcohols. Available from: [Link]

-

Chemistry Steps. Curtius Rearrangement. Available from: [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

- Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

-

ACS Publications. A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. Available from: [Link]

-

ResearchGate. C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available from: [Link]

-

ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

-

NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available from: [Link]

-

ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. Available from: [Link]

-

Wikipedia. Curtius rearrangement. Available from: [Link]

-

ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]

-

RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Available from: [Link]

-

YouTube. 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. Available from: [Link]

-

YouTube. 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Available from: [Link]

-

ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

-

ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Available from: [Link]

-

RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]

-

NIH. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 3. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]

- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Suzuki coupling reactions with 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

An In-Depth Guide to Suzuki-Miyaura Coupling with 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Strategic Importance of Substituted Pyrazoles

In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone. Its derivatives are integral components of numerous biologically active molecules, including celecoxib (an anti-inflammatory drug), sildenafil (Viagra), and various kinase inhibitors used in oncology. The ability to precisely functionalize the pyrazole ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto a molecular framework.[1][2][3]

This application note provides a comprehensive guide for researchers on performing the Suzuki-Miyaura coupling with a specific, highly functionalized substrate: This compound . We will delve into the mechanistic intricacies, address the unique challenges posed by the carboxylic acid moiety, and present detailed, field-tested protocols to ensure successful execution.

Reaction Analysis: Mechanistic Considerations and Substrate-Specific Challenges

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[2][4] The catalytic cycle is a well-established, three-step process: oxidative addition, transmetalation, and reductive elimination.

The Core Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole substrate. This is often the rate-determining step and results in a Pd(II) complex.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic borate species.[5][6][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Sources

- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Experimental Design for Evaluating the Biological Activity of Pyrazole Compounds: An Application Note and Protocol Guide

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders.[1][2] The versatility of the pyrazole core enables it to interact with a multitude of biological targets, such as protein kinases, cyclooxygenases, and various receptors, thereby modulating key signaling pathways involved in disease pathogenesis.[1][2]

This comprehensive guide provides a framework for the systematic evaluation of the biological activity of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for essential in vitro assays, but also the underlying scientific rationale to empower informed experimental design and data interpretation. The methodologies described herein are intended to be self-validating systems, incorporating critical controls and best practices to ensure the generation of robust and reproducible data.

Chapter 1: Foundational Principles of Experimental Design

A well-designed experiment is the cornerstone of reliable scientific inquiry. Before embarking on specific assays, it is crucial to establish a strategic approach that maximizes the information gleaned from each experiment while ensuring data integrity.

Compound Management: Solubility and Vehicle Controls

The first critical step in any in vitro study is ensuring the test compound is properly solubilized and delivered to the biological system.

-

Solubilization: Pyrazole compounds, like many small molecules, often exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions.[3] It is imperative to determine the optimal solvent and to ensure that the final concentration of the solvent in the assay medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[3]

-

Vehicle Controls: Every experiment must include a vehicle control group. This group is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compound as the experimental groups. This control is essential to differentiate the biological effects of the compound from any potential effects of the solvent itself.

Dose-Response Analysis: Unveiling the Potency

Evaluating the biological activity of a compound requires understanding its effect at various concentrations. A dose-response study is fundamental to determining the potency of a pyrazole derivative, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Concentration Range: A wide range of concentrations should be tested to capture the full dose-response curve, from no effect to a maximal effect. A preliminary range-finding experiment with broad concentration steps (e.g., logarithmic dilutions) can help identify the appropriate concentration range for definitive studies.

-

Data Analysis: The results of a dose-response experiment are typically plotted with the compound concentration on the x-axis (often on a logarithmic scale) and the biological response on the y-axis. A sigmoidal curve is then fitted to the data to calculate the IC50 or EC50 value.

Chapter 2: Core Assays for Anticancer Activity Evaluation

Given the prominent role of pyrazole derivatives as anticancer agents, this chapter details a tiered approach to evaluating their potential in this therapeutic area.

Tier 1: Assessing Cytotoxicity and Cell Viability

The initial screening of a pyrazole compound's anticancer potential begins with assessing its ability to inhibit cell growth or induce cell death. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, DU145 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

| Parameter | Description |

| Cell Line | Specific cancer cell line used (e.g., MCF-7) |

| Seeding Density | Number of cells seeded per well |

| Compound | Name or code of the pyrazole derivative |

| Concentrations | Range of concentrations tested (e.g., 0.1 - 100 µM) |

| Incubation Time | Duration of compound exposure (e.g., 48 hours) |

| IC50 Value | Concentration of the compound that inhibits cell growth by 50% |

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis

If a pyrazole compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, by co-staining with Annexin V and PI, it is possible to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Lower-Left Quadrant | Negative | Negative | Viable cells |

| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells |

| Upper-Right Quadrant | Positive | Positive | Late apoptotic/necrotic cells |

| Upper-Left Quadrant | Negative | Positive | Necrotic cells (due to membrane damage) |

Apoptosis is executed by a family of proteases called caspases. Understanding how a pyrazole compound might trigger this cascade is crucial.

Caption: The Caspase Cascade in Apoptosis.

Tier 3: Investigating Effects on the Cell Cycle

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate level of fluorescence.

Materials:

-

Flow cytometer

-

70% cold ethanol

-

PI staining solution (containing PI and RNase A)

-

PBS

-

6-well plates

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for a specific duration (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

| Cell Cycle Phase | DNA Content | Expected Change with Cell Cycle Arrest |

| G0/G1 | 2n | Accumulation of cells in this phase |

| S | >2n and <4n | Accumulation of cells in this phase |

| G2/M | 4n | Accumulation of cells in this phase |

The cell cycle is tightly regulated by a family of protein kinases called cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[4][5][6][7][8] Pyrazole compounds can exert their effects by targeting these key regulators.

Caption: Key Cyclin-CDK Complexes in Cell Cycle Progression.

Chapter 3: Target-Based Assays - Probing the Molecular Mechanism

Once the phenotypic effects of a pyrazole compound are established, the next step is to identify its molecular target(s). Many pyrazole derivatives are known to be potent kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a pyrazole compound to inhibit the activity of a specific kinase.

Kinase assays typically involve incubating the kinase enzyme with its substrate and ATP. The transfer of a phosphate group from ATP to the substrate is then measured. The inhibitory effect of a compound is determined by its ability to reduce the rate of this phosphorylation reaction. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based readouts.

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole compound in the kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the pyrazole compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

| Parameter | Description |

| Kinase | Specific kinase being tested (e.g., CDK2, MAPK) |

| Substrate | Specific substrate for the kinase |

| ATP Concentration | Usually at or near the Km value for ATP |

| Compound | Pyrazole derivative being tested |

| IC50 Value | Concentration of the compound that inhibits kinase activity by 50% |

Understanding the signaling pathways in which the target kinase operates is essential for interpreting the biological consequences of its inhibition.

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK Signaling Pathway.[9][10][11][12]

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt Signaling Pathway.[13][14][15][16][17]

Chapter 4: Anti-inflammatory Activity Evaluation

Many pyrazole-containing drugs, such as celecoxib, are potent anti-inflammatory agents that selectively inhibit cyclooxygenase-2 (COX-2).[18][19][20][21][22]

COX-1/COX-2 Inhibition Assay

This assay determines the ability of a pyrazole compound to inhibit the activity of the COX-1 and COX-2 enzymes, providing insight into its potential anti-inflammatory efficacy and gastrointestinal side-effect profile.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin E2 (PGE2) produced. The inhibitory effect of a compound is determined by its ability to reduce PGE2 production.

Materials:

-

Purified human COX-1 and COX-2 enzymes

-

Arachidonic acid

-

Assay buffer

-

PGE2 EIA kit

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole compound.

-

Reaction Setup: In separate wells for COX-1 and COX-2, incubate the enzyme with the pyrazole compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Incubation: Incubate for a specific time at 37°C.

-

PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

This guide provides a foundational framework for the experimental design and execution of key in vitro assays to evaluate the biological activity of novel pyrazole compounds. By systematically progressing from broad phenotypic screens to specific target-based assays, researchers can efficiently characterize the potency and mechanism of action of their compounds. The emphasis on robust experimental design, including appropriate controls and dose-response analysis, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts. The provided protocols and conceptual diagrams serve as a starting point, and it is essential to optimize each assay for the specific cell lines and compounds under investigation.

References

- Raffa, D., et al. (2019). Pyrazole derivatives as inducers of apoptosis in cancer cells. European Journal of Medicinal Chemistry, 182, 111636.

-

Wikipedia. (2023). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]

-

Khan Academy. (n.d.). Cell cycle regulators. Retrieved from [Link]

-

ResearchGate. (n.d.). Two pathways of the caspase cascade. Retrieved from [Link]

- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(31), 19379–19391.

-

StatPearls. (2023). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

- Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceutics, 14(12), 2793.

- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(31), 19379–19391.

-

Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]

-

Boster Bio. (n.d.). Caspase Cascade. Retrieved from [Link]

- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023). RSC Advances, 13(5), 3236–3247.

-